2-Methylallyl propionate
Description
2-Methylallyl propionate (CAS 20720-12-1) is an ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. Its structure consists of a propionate group esterified with a 2-methylallyl (methallyl) moiety. Key identifiers include the SMILES string CCC(=O)OCC(=C)C and InChIKey XCOWGEAIBVSRDR-UHFFFAOYSA-N .
Properties
CAS No. |
20720-12-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylprop-2-enyl propanoate |
InChI |
InChI=1S/C7H12O2/c1-4-7(8)9-5-6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
XCOWGEAIBVSRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylallyl propionate can be synthesized through the esterification of 2-methyl-2-propen-1-ol with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylallyl propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Propanoic acid and 2-methyl-2-propenal.
Reduction: 2-Methyl-2-propen-1-ol.
Substitution: Various substituted propionates depending on the nucleophile used.
Scientific Research Applications
2-Methylallyl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylallyl propionate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 2-methylallyl propionate with structurally or functionally related compounds:
Key Research Findings
- This compound: In combustion models, its reaction with oxygen forms 2-methylallyl peroxyl radicals, with a small rate coefficient under autoignition conditions . CPO-catalyzed epoxidation achieves >90% enantiomeric excess (ee) for substrates like 3-methylbut-3-enoate derivatives .
1,2-Bis(2-methylallyl)disulfane :
- Calcium/Sodium Propionate: Broad-spectrum preservatives with "unlimited" ADI (acceptable daily intake) status per JECFA guidelines .
Sodium 2-Bromo Propionate :
- Reactive intermediate for synthesizing brominated organic compounds via nucleophilic substitution .
Biological Activity
2-Methylallyl propionate (C7H12O2) is an organic compound that belongs to the class of propanoates. It has gained attention in various fields due to its potential biological activities, particularly as a natural product with applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, including its antibacterial properties, effects on plant growth, and potential applications.
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- CAS Number : 88667-60-1
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on:
- Mycobacterium tuberculosis
- Escherichia coli
- Bacillus subtilis
- Shigella spp.
- Salmonella spp.
A case study published in October 2024 demonstrated that this compound effectively inhibited the growth of these pathogens, suggesting its potential as an antibacterial agent in therapeutic applications .
Effects on Plant Growth
This compound has also been studied for its effects on plant growth and development. It is known to act as a root exudate that can influence soil microbial communities and nutrient availability. A study indicated that certain plant species release this compound as a secondary metabolite, which can inhibit nitrification processes in the soil, thereby affecting nitrogen availability for plants .
Table: Biological Activity Summary
The exact mechanism by which this compound exerts its antibacterial effects is not fully elucidated; however, it is believed to disrupt bacterial cell membranes and interfere with metabolic processes. This disruption leads to increased permeability and ultimately cell death.
In terms of its effect on nitrification, the compound likely alters microbial community dynamics in the rhizosphere, inhibiting the activity of nitrifying bacteria and thus promoting nitrogen retention in the soil.
Pharmaceutical Applications
Given its antibacterial properties, this compound holds promise for development into new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern.
Agricultural Applications
In agriculture, its ability to inhibit nitrification can be harnessed to enhance nitrogen use efficiency in crops, potentially leading to reduced fertilizer application rates and lower environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing 2-Methylallyl propionate in laboratory settings?
- Methodological Answer : The synthesis of this compound can be achieved via esterification of 2-methylallyl alcohol with propionic acid using acid catalysts (e.g., sulfuric acid) or transition metal complexes. For example, palladium-based catalysts (e.g., bis(2-methylallyl)palladium chloride dimer) have been employed in analogous reactions for allylic esters . Reaction optimization should focus on temperature control (typically 80–120°C), solvent selection (e.g., toluene), and catalyst loading (0.5–2 mol%). Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate high-purity product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester’s structure, with expected peaks at δ 1.2–1.4 ppm (methyl groups) and δ 4.8–5.2 ppm (allylic protons). Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (C=O stretch at ~1740 cm⁻¹). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to oxidation due to its allylic structure. Store under inert gas (argon or nitrogen) at 0–6°C to prevent radical-mediated degradation . Monitor for peroxidation via iodometric titration. Avoid exposure to light, as UV radiation can accelerate decomposition .
Advanced Research Questions
Q. How do temperature and pressure influence the reaction kinetics of this compound decomposition?
- Methodological Answer : Kinetic studies using tubular laminar flow reactors with laser photolysis and photoionization mass spectrometry reveal that decomposition proceeds via 2-methylallyl radical intermediates. At low temperatures (<350 K), barrierless formation of peroxyl adducts dominates, while equilibration between radicals and adducts occurs at 350–410 K. Master equation simulations (e.g., MESMER program) can model pressure-dependent rate coefficients, validated against time-resolved experimental traces .
Q. What role does this compound play in biological or environmental systems, and how can its metabolic pathways be studied?
- Methodological Answer : While not directly studied, propionate derivatives are metabolized by gut microbiota into short-chain fatty acids (SCFAs) like propionate, which modulate immune responses. In vitro models (e.g., murine colitis induced by dextran sulfate sodium) can assess anti-inflammatory effects via cytokine profiling (IL-1α, IL-6) and NF-κB pathway inhibition assays. Isotopic labeling (¹³C-propionate) combined with LC-MS tracks metabolic flux .
Q. What advanced analytical techniques resolve challenges in quantifying trace impurities in this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) separates impurities like unreacted 2-methylallyl alcohol or propionic acid. For structural elucidation of unknown byproducts, tandem MS (MS/MS) or Two-Dimensional Gas Chromatography (2D-GC) coupled with high-resolution mass spectrometry is recommended. Quantify impurities against EP/BP reference standards .
Q. How can researchers address contradictions in mechanistic studies of this compound’s reactivity?
- Methodological Answer : Discrepancies in reaction mechanisms (e.g., radical vs. ionic pathways) require multi-method validation. Combine experimental data (e.g., EPR spectroscopy for radical detection) with Density Functional Theory (DFT) calculations to map energy barriers. For biological systems, compare in vitro enzyme assays (e.g., acyl-CoA synthetase specificity) with in vivo metabolomics to reconcile pathway inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
